molecular formula C7H9FNOP B13634225 2-(Dimethylphosphoryl)-6-fluoropyridine

2-(Dimethylphosphoryl)-6-fluoropyridine

Cat. No.: B13634225
M. Wt: 173.12 g/mol
InChI Key: JGJGNUZXJRTESE-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)-6-fluoropyridine is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)-6-fluoropyridine typically involves the reaction of 6-fluoropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

6-Fluoropyridine+Dimethylphosphoryl chlorideBaseThis compound\text{6-Fluoropyridine} + \text{Dimethylphosphoryl chloride} \xrightarrow{\text{Base}} \text{this compound} 6-Fluoropyridine+Dimethylphosphoryl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be further oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphoryl group would yield phosphine oxides, while substitution of the fluorine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

2-(Dimethylphosphoryl)-6-fluoropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)-6-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    6-Fluoropyridine: Lacks the dimethylphosphoryl group, affecting its chemical behavior and applications.

    2-(Dimethylphosphoryl)-4-fluoropyridine:

Uniqueness

2-(Dimethylphosphoryl)-6-fluoropyridine is unique due to the combined presence of the dimethylphosphoryl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9FNOP

Molecular Weight

173.12 g/mol

IUPAC Name

2-dimethylphosphoryl-6-fluoropyridine

InChI

InChI=1S/C7H9FNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3

InChI Key

JGJGNUZXJRTESE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC(=N1)F

Origin of Product

United States

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